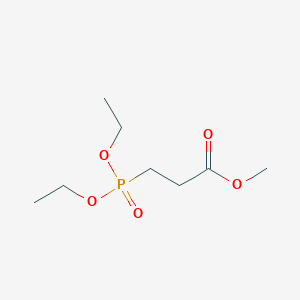

Methyl 3-(diethoxyphosphoryl)propanoate

Vue d'ensemble

Description

Methyl 3-(diethoxyphosphoryl)propanoate is an organic compound that belongs to the class of phosphonate esters It is characterized by the presence of a diethoxyphosphoryl group attached to a propanoate backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3-(diethoxyphosphoryl)propanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds via a Michael addition mechanism, resulting in the formation of the desired product.

Reaction Conditions:

Reactants: Methyl acrylate, diethyl phosphite

Catalyst/Base: Sodium hydride

Solvent: Tetrahydrofuran

Temperature: Room temperature

Time: Several hours

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(diethoxyphosphoryl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The diethoxyphosphoryl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, amines

Major Products

Oxidation: Phosphonic acids

Reduction: Alcohols

Substitution: Substituted phosphonates

Applications De Recherche Scientifique

Organic Synthesis

Methyl 3-(diethoxyphosphoryl)propanoate serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is used to create more complex phosphonate derivatives and other organic compounds. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it useful in synthesizing pharmaceuticals and agrochemicals .

- Key Intermediate : In synthetic pathways, it can act as an intermediate for introducing functional groups or modifying existing structures. For instance, it has been employed in the synthesis of methyl 3-(diethoxyphosphoryl)-2-methylenebut-3-enoate through specific reaction conditions that enhance its reactivity .

Medicinal Chemistry

The medicinal applications of this compound are increasingly being explored:

- Prodrug Potential : It has been investigated as a prodrug candidate due to its ability to undergo enzymatic hydrolysis, releasing active pharmaceutical agents. This property can enhance the bioavailability of certain drugs by improving their solubility and stability in biological systems .

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported at 62.5 µg/mL .

- Anticancer Activity : Research indicates that this compound possesses cytotoxic effects against cancer cell lines such as HeLa and A549. The IC50 values were approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, suggesting its potential as an anticancer agent .

Materials Science

In materials science, this compound is utilized for developing novel materials:

- Flame Retardants : Its chemical structure allows it to be incorporated into polymers to enhance flame retardant properties. This application is particularly relevant in industries where fire safety is crucial .

- Plasticizers : It can also function as a plasticizer in various formulations, improving flexibility and durability of materials while maintaining performance under different conditions.

Case Studies and Research Findings

The following table summarizes key findings from studies on the biological activities of this compound:

| Activity | Cell Line/Pathogen | IC50/MIC Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 62.5 µg/mL |

| Anticancer | HeLa | 226 µg/mL |

| Anticancer | A549 | 242.52 µg/mL |

Mécanisme D'action

The mechanism of action of methyl 3-(diethoxyphosphoryl)propanoate depends on its application. In medicinal chemistry, it may act as a prodrug, undergoing enzymatic hydrolysis to release the active drug. The molecular targets and pathways involved can vary based on the specific drug design and therapeutic area.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-(dimethoxyphosphoryl)propanoate

- Ethyl 3-(diethoxyphosphoryl)propanoate

- Methyl 3-(diethoxyphosphoryl)butanoate

Uniqueness

Methyl 3-(diethoxyphosphoryl)propanoate is unique due to its specific diethoxyphosphoryl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability, making it suitable for specific applications in organic synthesis and materials science.

Activité Biologique

Methyl 3-(diethoxyphosphoryl)propanoate is a phosphonate compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and relevant case studies of this compound, emphasizing its antimicrobial and anticancer activities.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as phosphonates, characterized by the presence of a phosphorus atom bonded to carbon-containing groups. The synthesis typically involves the reaction of diethyl phosphite with appropriate alkyl halides under acidic conditions, leading to the formation of the desired phosphonate ester.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and related compounds. Notably, phosphonates have shown significant activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus cereus

In a study by , compounds derived from similar structures exhibited moderate to high inhibition against these pathogens, suggesting that this compound may possess comparable efficacy.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that phosphonates can inhibit cell proliferation in various cancer cell lines. For instance, derivatives showed promising results in MTT assays against glioblastoma multiforme cell lines (T98G and U-118 MG), demonstrating significant cytotoxicity compared to control compounds .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial activity of several phosphonates, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 62.5 µg/mL .

- Cytotoxicity Against Cancer Cells : In vitro assays conducted on various cancer cell lines revealed that this compound exhibited an IC50 value of approximately 226 µg/mL against HeLa cells and 242.52 µg/mL against A549 lung carcinoma cells . These findings highlight its potential as a therapeutic agent in oncology.

- Mechanistic Studies : Further investigations into the mechanism of action suggested that these phosphonates may interfere with cellular signaling pathways essential for cancer cell survival and proliferation .

Data Tables

| Activity | Cell Line/Pathogen | IC50/MIC Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 62.5 µg/mL |

| Anticancer | HeLa | 226 µg/mL |

| Anticancer | A549 | 242.52 µg/mL |

Propriétés

IUPAC Name |

methyl 3-diethoxyphosphorylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O5P/c1-4-12-14(10,13-5-2)7-6-8(9)11-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMSAFGVEZUMPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCC(=O)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297925 | |

| Record name | methyl 3-(diethoxyphosphoryl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-94-3 | |

| Record name | NSC119293 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-(diethoxyphosphoryl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.